REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:6][C:5]1=[O:15].[H][H]>[Pd].C(O)C>[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:6][C:5]1=[O:15]
|
Name
|
|
Quantity
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10.2 g
|
Type
|
reactant
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Smiles
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OCCN1C(NC(=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered
|
Type
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WASH
|
Details
|
washed with ethanol
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Type
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CONCENTRATION
|
Details
|
the combined filtrate and washings are concentrated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil which
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(NC(C1)C1=CC=CC=C1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |